tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
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Overview
Description
tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the formation of the indole core, followed by functionalization at specific positions to introduce the tert-butyl and hydroxyiminomethyl groups . Reaction conditions often involve the use of catalysts and specific reagents to achieve high yields and selectivity. Industrial production methods may involve scaling up these laboratory procedures while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The hydroxyiminomethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with a fundamental role in protein synthesis.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in chemical and biological research.
Properties
IUPAC Name |
tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBDQXMLBFZOF-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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